Cas no 100940-62-3 (5-MERCURICYTIDINE 5'-TRIPHOSPHATE CARBONATE TRIETHYLAMMONIUM SALT)

5-MERCURICYTIDINE 5'-TRIPHOSPHATE CARBONATE TRIETHYLAMMONIUM SALT 化学的及び物理的性質
名前と識別子
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- 5-MERCURICYTIDINE 5'-TRIPHOSPHATE CARBONATE TRIETHYLAMMONIUM SALT
- 5-mercuricytidine 5'-triphosphate*carbonate triet
- 5-MERCURICYTIDINE 5'-TRIPHOSPHATE*CARBON ATE TRIETHY
- 5-mercuricytidine carbonate 5'-triphosphate triethylammonium salt
- hg-ctp
- [4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-5-yl]mercury,N,N-diethylethanamine
- 5-Mercuricytidine carbonate 5 inverted exclamation marka-triphosphate triethylammonium salt
- DTXSID50745459
- 100940-62-3
- 5-Mercuricytidine carbonate 5'-triphosphate triethylammonium salt, ~90%
- triethylamine (4-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((oxido(oxido(phosphonatooxy)phosphoryloxy)phosphoryloxy)methyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-5-yl)mercury
- 5-mercuricytidine 5'-triphosphate
- [4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-5-yl]mercury;N,N-diethylethanamine
- MFCD00058366
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- インチ: InChI=1S/C9H15N3O14P3.C6H15N.Hg/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;1-4-7(5-2)6-3;/h2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);4-6H2,1-3H3;/t4-,6-,7-,8-;;/m1../s1
- InChIKey: CKMVNPSLWQKVPG-WFIJOQBCSA-N
- ほほえんだ: CCN(CC)CC.OP(OP(OP(OC[C@H]1O[C@@H](N2C=C([Hg])C(N)=NC2=O)[C@H](O)[C@@H]1O)(O)=O)(O)=O)(O)=O
計算された属性
- せいみつぶんしりょう: 785.06800
- どういたいしつりょう: 785.067781g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 15
- 重原子数: 37
- 回転可能化学結合数: 11
- 複雑さ: 930
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 271Ų
じっけんとくせい
- PSA: 303.09000
- LogP: -1.11060
5-MERCURICYTIDINE 5'-TRIPHOSPHATE CARBONATE TRIETHYLAMMONIUM SALT セキュリティ情報
- 危険物輸送番号:UN 2025 6.1/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 26/27/28-33-50/53
- セキュリティの説明: S22; S36/37/39; S45
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危険物標識:
- リスク用語:R26/27/28; R33
- ちょぞうじょうけん:−20°C
5-MERCURICYTIDINE 5'-TRIPHOSPHATE CARBONATE TRIETHYLAMMONIUM SALT 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03042-5mg |
5-MERCURICYTIDINE 5'-TRIPHOSPHATE CARBONATE TRIETHYLAMMONIUM SALT |
100940-62-3 | ~90% | 5mg |
¥3958.0 | 2024-07-19 |
5-MERCURICYTIDINE 5'-TRIPHOSPHATE CARBONATE TRIETHYLAMMONIUM SALT 関連文献
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J. Cincy,T. E. Milja,K. P. Prathish Anal. Methods 2017 9 2947
関連分類
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Pyrimidine nucleotides Pyrimidine ribonucleoside triphosphates
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Pyrimidine nucleotides Pyrimidine ribonucleotides Pyrimidine ribonucleoside triphosphates
5-MERCURICYTIDINE 5'-TRIPHOSPHATE CARBONATE TRIETHYLAMMONIUM SALTに関する追加情報
5-MERCURICYTIDINE 5'-TRIPHOSPHATE CARBONATE TRIETHYLAMMONIUM SALT (CAS No. 100940-62-3)
5-Mercuricytidine 5'-triphosphate carbonate triethylammonium salt (CAS No. 100940-62-3) is a specialized nucleotide analog that has gained significant attention in the fields of chemical biology and medicinal chemistry. This compound is a modified form of cytidine triphosphate (CTP), where the 5-position of the cytosine base is substituted with a mercury atom, and the triphosphate group is associated with a carbonate and triethylammonium salt. The unique structure of this compound offers several advantages in various biochemical and therapeutic applications.
The introduction of the mercury atom at the 5-position of the cytosine base significantly alters the chemical and biological properties of the nucleotide. Mercury, being a heavy metal, can influence the conformation and reactivity of the nucleotide, making it a valuable tool for studying nucleic acid interactions and enzymatic processes. The triethylammonium salt form enhances the solubility and stability of the compound, making it more suitable for experimental use in aqueous environments.
Recent research has highlighted the potential applications of 5-mercuricytidine 5'-triphosphate carbonate triethylammonium salt in various areas. One notable application is in the study of RNA structure and function. The mercury substitution can induce specific conformational changes in RNA molecules, which can be detected using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These changes provide insights into the structural dynamics of RNA, which are crucial for understanding its role in cellular processes such as gene expression and regulation.
In addition to its use in structural studies, 5-mercuricytidine 5'-triphosphate carbonate triethylammonium salt has been explored for its potential therapeutic applications. The unique chemical properties of this compound make it a promising candidate for developing novel drugs targeting RNA-based diseases. For example, researchers have investigated its use in modulating RNA interference (RNAi) pathways, which are involved in gene silencing and have potential applications in treating genetic disorders and cancers.
The stability and solubility provided by the triethylammonium salt form also make this compound suitable for high-throughput screening assays. High-throughput screening is a critical step in drug discovery, where large libraries of compounds are tested for their ability to modulate specific biological targets. The enhanced solubility ensures that 5-mercuricytidine 5'-triphosphate carbonate triethylammonium salt can be effectively used in these assays without precipitation or aggregation issues.
Furthermore, 5-mercuricytidine 5'-triphosphate carbonate triethylammonium salt has been used in studies involving RNA-protein interactions. The mercury substitution can serve as a probe to map binding sites on RNA molecules, providing detailed information about the interactions between RNA and proteins. This information is essential for understanding the mechanisms of various cellular processes and for designing drugs that target these interactions.
The synthesis of 5-mercuricytidine 5'-triphosphate carbonate triethylammonium salt involves several steps, including the introduction of the mercury atom at the 5-position of cytosine and the formation of the triphosphate group. Advanced synthetic methods have been developed to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements for research and therapeutic applications.
In conclusion, 5-mercuricytidine 5'-triphosphate carbonate triethylammonium salt (CAS No. 100940-62-3) is a versatile compound with significant potential in both research and therapeutic applications. Its unique chemical structure makes it an invaluable tool for studying RNA structure and function, modulating RNA interference pathways, and investigating RNA-protein interactions. As research in these areas continues to advance, this compound is likely to play an increasingly important role in advancing our understanding of nucleic acid biology and developing new therapeutic strategies.
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